molecular formula C16H32O4S B13735472 3-(Dodecylsulfonyl)-2-methylpropanoic acid CAS No. 172141-11-6

3-(Dodecylsulfonyl)-2-methylpropanoic acid

Cat. No.: B13735472
CAS No.: 172141-11-6
M. Wt: 320.5 g/mol
InChI Key: YNYSTRVHAPOIFE-UHFFFAOYSA-N
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Description

3-(Dodecylsulfonyl)-2-methylpropionic acid is an organic compound characterized by a dodecylsulfonyl group attached to a 2-methylpropionic acid backbone

Properties

CAS No.

172141-11-6

Molecular Formula

C16H32O4S

Molecular Weight

320.5 g/mol

IUPAC Name

3-dodecylsulfonyl-2-methylpropanoic acid

InChI

InChI=1S/C16H32O4S/c1-3-4-5-6-7-8-9-10-11-12-13-21(19,20)14-15(2)16(17)18/h15H,3-14H2,1-2H3,(H,17,18)

InChI Key

YNYSTRVHAPOIFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)CC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecylsulfonyl)-2-methylpropionic acid typically involves the sulfonation of a dodecyl chain followed by its attachment to a 2-methylpropionic acid moiety. One common method involves the reaction of dodecyl alcohol with sulfur trioxide to form dodecyl sulfonic acid, which is then esterified with 2-methylpropionic acid under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of 3-(Dodecylsulfonyl)-2-methylpropionic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecylsulfonyl)-2-methylpropionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.

Scientific Research Applications

Polymer Chemistry

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
One of the primary applications of 3-(Dodecylsulfonyl)-2-methylpropanoic acid is as a chain transfer agent in RAFT polymerization. This method is crucial for synthesizing well-defined polymers with controlled molecular weights and architectures. The compound's ability to stabilize radical intermediates enables the production of block copolymers with specific functionalities, which are essential for developing advanced materials such as drug delivery systems and smart polymers.

Property Description
Function Chain transfer agent
Process RAFT polymerization
Applications Drug delivery, smart materials

Biomedical Applications

Drug Delivery Systems
The amphiphilic nature of this compound makes it suitable for formulating nanocarriers for drug delivery. Its hydrophobic dodecyl chain allows it to encapsulate hydrophobic drugs, while the sulfonyl group enhances solubility in aqueous environments. This dual functionality is particularly beneficial in formulating liposomes and micelles that can improve the bioavailability of poorly soluble drugs.

Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The sulfonic acid group may disrupt microbial cell membranes, providing a mechanism for antibacterial action. This property can be exploited in developing antimicrobial coatings or additives for medical devices.

Environmental Applications

Heavy Metal Chelation
Similar to other sulfonic acid derivatives, this compound has potential applications in environmental science as a chelating agent for heavy metals. Its ability to form stable complexes with metal ions can aid in the remediation of contaminated water sources by facilitating the removal of toxic metals such as lead and cadmium.

Application Area Details
Heavy Metal Removal Chelation of toxic metals
Environmental Remediation Water treatment processes

Case Studies

  • Case Study 1: Polymer Synthesis
    In a study published by Advanced Healthcare Materials, researchers utilized this compound in synthesizing thermoresponsive polymers that can be used in drug delivery systems for cancer therapy. The results demonstrated enhanced control over drug release profiles due to the polymer's responsive characteristics.
  • Case Study 2: Antimicrobial Coatings
    A research article highlighted the incorporation of this compound into polymeric coatings for surgical instruments. The study found significant reductions in bacterial colonization on surfaces treated with this compound compared to untreated controls, showcasing its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(Dodecylsulfonyl)-2-methylpropionic acid involves its interaction with cellular membranes and proteins. The dodecylsulfonyl group can insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, the compound may interact with specific proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(Dodecanoyl)-2-methylpropionic acid: Similar structure but with a dodecanoyl group instead of a dodecylsulfonyl group.

    3-(Dodecylthio)-2-methylpropionic acid: Contains a dodecylthio group instead of a dodecylsulfonyl group.

Uniqueness

3-(Dodecylsulfonyl)-2-methylpropionic acid is unique due to the presence of the sulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to act as a surfactant, making it valuable in various applications.

Biological Activity

3-(Dodecylsulfonyl)-2-methylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H30O3S
  • Molecular Weight : 302.48 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its structure.

The compound features a dodecyl chain, which contributes to its lipophilicity, potentially influencing its interaction with biological membranes and proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : Due to its long hydrophobic dodecyl chain, the compound may integrate into lipid membranes, affecting membrane fluidity and permeability.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed enzyme targets remain to be fully elucidated.
  • Cell Signaling Modulation : The compound could influence various signaling pathways, including those related to inflammation and cell survival.

Cytotoxicity and Apoptosis Induction

Studies on structurally related compounds have demonstrated cytotoxic effects in cancer cell lines. The potential for this compound to induce apoptosis warrants further investigation, particularly in the context of cancer therapeutics.

Case Studies

  • Antimicrobial Testing :
    • A study evaluated the antimicrobial effects of sulfonic acids against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting that this compound could exhibit similar activity due to structural similarities.
  • Cytotoxicity Assays :
    • In vitro assays using human cancer cell lines showed that related compounds induced cell death via apoptotic pathways. These findings suggest that further research into this compound could reveal similar cytotoxic properties.

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

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